(2S)-2-methyloxan-4-ol
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Overview
Description
(2S)-2-methyloxan-4-ol is an organic compound with a molecular formula of C6H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the oxan-4-ol family, which are cyclic ethers with a hydroxyl group attached to the fourth carbon atom. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyloxan-4-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methyl-4-oxanone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyloxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-methyl-4-oxanone, while reduction can produce 2-methyloxan-4-ol.
Scientific Research Applications
(2S)-2-methyloxan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-methyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-methyloxan-4-ol: The enantiomer of (2S)-2-methyloxan-4-ol with a different spatial arrangement of atoms.
2-methyloxan-4-one: A related compound with a ketone group instead of a hydroxyl group.
2-methyloxan-4-amine: A derivative with an amine group replacing the hydroxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact selectively with chiral targets makes it valuable in various applications, particularly in the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C6H12O2 |
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Molecular Weight |
116.16 g/mol |
IUPAC Name |
(2S)-2-methyloxan-4-ol |
InChI |
InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6?/m0/s1 |
InChI Key |
ZHPKAPJNEIKPGV-ZBHICJROSA-N |
Isomeric SMILES |
C[C@H]1CC(CCO1)O |
Canonical SMILES |
CC1CC(CCO1)O |
Origin of Product |
United States |
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